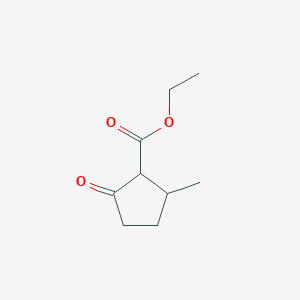
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is an organic compound. It is expressed as suffix ‘carboxylate’. Thus, a low locant is assigned first to the ester according to Rule ©, which yields ‘…1-carboxylate’ . It participates in cobalt (II) Schiff′s base complex catalyzed oxidation of primary and secondary alcohols .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3 . The structure doesn’t have multiple bonds that would be expressed using ‘ene’ or ‘yne’ endings . Chemical Reactions Analysis
This compound participates in cobalt (II) Schiff′s base complex catalyzed oxidation of primary and secondary alcohols . It also plays a role in the Michael addition reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.21 . It has a refractive index n20/D of 1.452 (lit.) . Its boiling point is 102-104 °C/11 mmHg (lit.) and it has a density of 1.054 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1. Enantioselective Synthesis and Attractants
Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate serves as a key intermediate in the enantioselective synthesis of compounds like Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate. This particular compound is a potent attractant for the Mediterranean fruit fly and can be stereoselectively synthesized through a process involving asymmetric Diels–Alder reaction, iodolactonization, and stereoselective carbonyl reduction (Raw & Jang, 2000).
2. Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst. This results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's ability to participate in complex organic synthesis reactions (Zhu, Lan, & Kwon, 2003).
3. Building Block for Multicyclic Terpenoids
Ethyl 2-oxocyclopentane-1-carboxylate, a closely related compound, has been used in the chemo-enzymatic synthesis of complex molecules like (R)-5-hydroxymethyl-2-isopropyl-5-methylcyclopent-1-en-1-yl trifluoromethylsulfonate. This compound serves as a potential chiral building block for polycyclic terpenoids, highlighting its utility in the synthesis of structurally complex natural products (Kuwata et al., 2017).
4. Antimalarial and Antimycobacterial Activity
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and its derivatives demonstrate significant in vitro activity against Plasmodium falciparum and antimycobacterium. These compounds, derived from ethyl 2-phenyl-1-pyrroline-5-carboxylate, highlight the potential pharmaceutical applications of such derivatives in treating diseases like malaria (Ningsanont et al., 2003).
5. Electrochemical Reduction and Ring Expansion
Ethyl 1-(3-halopropyl)-2-oxocyclohexanecarboxylate, another related compound, has been studied for its electrochemical reduction and ring expansion properties. This study contributes to the understanding of electrochemical processes involving similar cyclic compounds and their potential applications in synthetic chemistry (Mubarak, Barker, & Peters, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-methyl-5-oxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXYGZNLBXGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58073-90-8 |
Source


|
| Record name | ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide](/img/structure/B2607267.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)
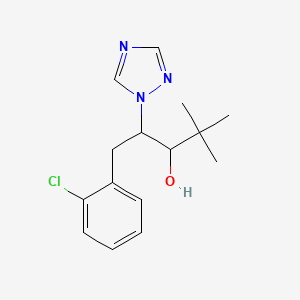

![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)
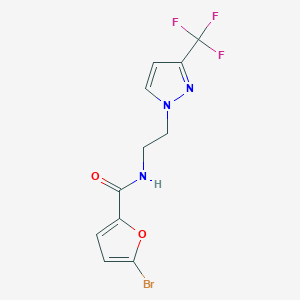
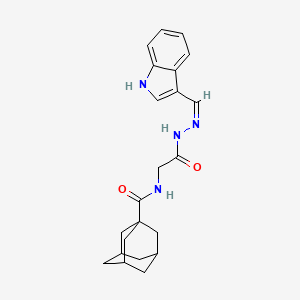
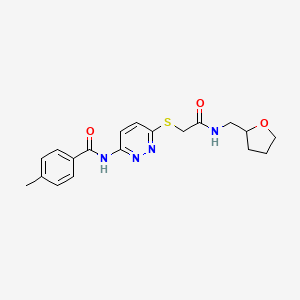
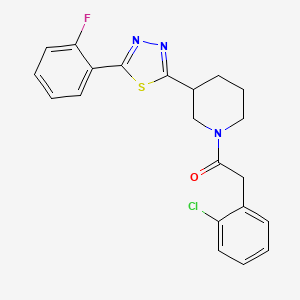
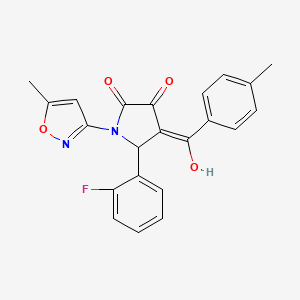
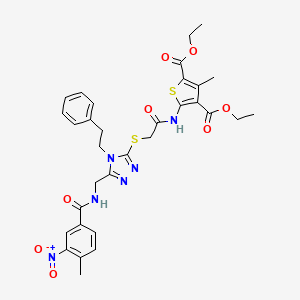
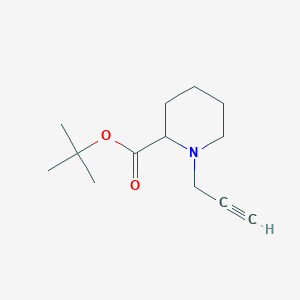

![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)
